molecular formula C2H6BF3O B1586514 Boron trifluoride dimethyl etherate CAS No. 353-42-4

Boron trifluoride dimethyl etherate

Cat. No. B1586514
CAS RN: 353-42-4
M. Wt: 113.88 g/mol
InChI Key: FOWZWMGLMYVYDH-UHFFFAOYSA-N
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Description

Boron trifluoride dimethyl etherate, also known as boron trifluoride-ether complex, is a chemical compound with the formula BF3O(C2H5)2, often abbreviated as BF3OEt2 . It is a colorless liquid, although older samples can appear brown . The compound is used as a source of boron trifluoride in many chemical reactions that require a Lewis acid .


Molecular Structure Analysis

The compound features a tetrahedral boron coordinated to a diethylether ligand . Many analogues are known, including the methanol complex .


Chemical Reactions Analysis

Boron trifluoride etherate serves as a source of boron trifluoride according to the equilibrium: BF3OEt2 ⇌ BF3 + OEt2. The BF3 binds to even weak Lewis bases, inducing reactions of the resulting adducts with nucleophiles .


Physical And Chemical Properties Analysis

Boron trifluoride dimethyl etherate is a fuming liquid . It has a molar mass of 113.875 Da . It is highly flammable and reacts with water . In moist air, it forms dense white pungent fumes, corrosive to skin .

Scientific Research Applications

Hydroboration–Oxidation Reaction

  • Scientific Field: Organic Chemistry
  • Application Summary: This reaction involves the cis addition of diborane to an alkene bond, providing an extremely useful method of hydration .
  • Methods of Application: Diborane can be generated by the addition of sodium borohydride to boron trifluoride etherate in tetrahydrofuran or ether at 0o-5oC . The addition of diborane to the alkene is extremely rapid and generally, the reagent adds from the less hindered of the two faces of the π system .
  • Results: The borane complex resulting from the addition of diborane to an alkene is converted, with retention of stereochemistry, to an alcohol by treatment with basic hydrogen peroxide .

Cleavage and Rearrangement of Epoxides

  • Scientific Field: Organic Chemistry
  • Application Summary: Boron trifluoride etherate plays a crucial role in the cleavage and rearrangement of epoxides .

Esterification

  • Scientific Field: Organic Chemistry
  • Application Summary: Boron trifluoride etherate is used in the esterification of acids .

Cyclization

  • Scientific Field: Organic Chemistry
  • Application Summary: Boron trifluoride etherate is used in many cyclization reactions .

Alkylation

  • Scientific Field: Organic Chemistry
  • Application Summary: Boron trifluoride diethyl etherate is used as a Lewis acid catalyst in alkylation .

Acetylation

  • Scientific Field: Organic Chemistry
  • Application Summary: Boron trifluoride diethyl etherate is used as a Lewis acid catalyst in acetylation .

Safety And Hazards

This material is highly toxic by inhalation . It is corrosive to skin, eyes, and mucous membranes . It is also flammable and reacts with water . When heated to decomposition, it emits toxic fumes of fluorides .

Future Directions

While the future directions of Boron trifluoride dimethyl etherate are not explicitly mentioned in the search results, it is known that boron compounds are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . Therefore, it is likely that research will continue to explore the potential uses of Boron trifluoride dimethyl etherate in various fields, including catalysis, materials science, biology, imaging, etc.

properties

IUPAC Name

methoxymethane;trifluoroborane
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InChI

InChI=1S/C2H6O.BF3/c1-3-2;2-1(3)4/h1-2H3;
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

KTPWETRNSUKEME-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.COC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O.BF3, C2H6BF3O
Record name BORON TRIFLUORIDE DIMETHYL ETHERATE
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Molecular Weight

113.88 g/mol
Source PubChem
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Physical Description

Boron trifluoride dimethyl etherate appears as a fuming liquid. Corrosive to skin, eyes and mucous membranes. May be toxic by inhalation. Used as a catalyst in chemical reactions., Fuming liquid; [CAMEO] Stable but highly flammable, brown liquid; [ACGIH]
Record name BORON TRIFLUORIDE DIMETHYL ETHERATE
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Record name Boron trifluoride dimethyl etherate
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Boiling Point

258.8 °F at 760 mmHg (EPA, 1998), 126-127 °C
Record name BORON TRIFLUORIDE DIMETHYL ETHERATE
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Record name BORON TRIFLUORIDE DIMETHYL ETHERATE
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Flash Point

62 °C
Record name Boron trifluoride dimethyl etherate
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Density

1.239
Record name BORON TRIFLUORIDE DIMETHYL ETHERATE
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Vapor Pressure

17.3 [mmHg]
Record name Boron trifluoride dimethyl etherate
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Product Name

Boron trifluoride dimethyl etherate

Color/Form

Liquid

CAS RN

353-42-4
Record name BORON TRIFLUORIDE DIMETHYL ETHERATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Boron, trifluoro[oxybis[methane]]-, (T-4)-
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Record name Dimethyl ether--boron trifluoride
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Record name BORON TRIFLUORIDE DIMETHYL ETHERATE
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Melting Point

-14 °C
Record name BORON TRIFLUORIDE DIMETHYL ETHERATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6326
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boron trifluoride dimethyl etherate

Citations

For This Compound
93
Citations
DJ Ndze, Y Maganga, W Masamba, NI Mbunye… - …, 2019 - search.proquest.com
… ) were purchased from Shalom Laboratory Supplies cc; TLC plates (silica 60) were obtained from DLD Scientific SA cc; boron trifluoride etherate and boron trifluoride dimethyl etherate …
Number of citations: 0 search.proquest.com
ND Jumbam, Y Maganga, W Masamba, NI Mbunye… - Molecules, 2019 - mdpi.com
… ) were purchased from Shalom Laboratory Supplies cc; TLC plates (silica 60) were obtained from DLD Scientific SA cc; boron trifluoride etherate and boron trifluoride dimethyl etherate …
Number of citations: 4 www.mdpi.com
MC Caserio, CL Fisher, JK Kim - The Journal of Organic …, 1985 - ACS Publications
… added cis-2-butene (1.1 g, 20 mmol) and boron trifluoride dimethyl etherate (0.1 mL) as described previously. The mixture was cooled to -10 C, and methyl phenyl disulfide (1.56 g, 10 …
Number of citations: 113 pubs.acs.org
M Lempert-Sreter, K Lempert - Acta Chimica Hungarica, 1984 - inis.iaea.org
… [en] The selective S-methylation of 2,4 (1H,3H)-quinazolinedithione could be achieved using excess amount of boron-trifluoride dimethyl etherate in nitrobenzene. The obtained S(2) …
Number of citations: 4 inis.iaea.org
CG Eisenhardt, S Ring, HW Jochims, H Baumgärtel - Chemical physics, 1997 - Elsevier
… three components we co-expanded boron trifluoride dimethyl etherate and an aromatic hydrocarbon in a supersonic beam. Boron trifluoride dimethyl etherate was used, because of its …
Number of citations: 1 www.sciencedirect.com
W Köstler, G Linti - European Journal of Inorganic Chemistry, 2001 - Wiley Online Library
… With boron trifluoride−dimethyl etherate the bicyclic spiropentane derivative (tBuP) 3 (tBuPMe)B 1 is formed. Obviously, cleavage of the dimethyl ether has occurred. The formation of 1 …
SA Shahzad, T Wirth - Angewandte Chemie International …, 2009 - Wiley Online Library
… When exposed to boron trifluoride dimethyl etherate for a … Upon the addition of boron trifluoride dimethyl etherate at −60 … 3 days) to boron trifluoride dimethyl etherate at room temperature…
Number of citations: 59 onlinelibrary.wiley.com
WD Wang, JH Espenson - Journal of the American Chemical …, 1998 - ACS Publications
… (Aldrich), α-methylstyrene (Aldrich), boron trifluoride dimethyl etherate ((CH 3 ) 2 O·BF 3 , Aldrich), … The concentrations of pyridine, its derivatives, boron trifluoride dimethyl etherate, and …
Number of citations: 129 pubs.acs.org
P Saenz, RE Cachau, G Seoane… - The Journal of …, 2006 - ACS Publications
… Thus, we chose to perform an initial study on the complexes btm, bt2m, btdee, btaa, and bt2aa, as well as on the boron trifluoride dimethyl etherate (btdme) and the complex of BF 3 with …
Number of citations: 19 pubs.acs.org
S Ring, CG Eisenhardt, H Baumgärtel - Chemical physics letters, 1997 - Elsevier
… In a typical PIMS after coexpansion of boron trifluoride dimethyl etherate and argon, signals … These signals are observed because boron trifluoride dimethyl etherate dissociates …
Number of citations: 3 www.sciencedirect.com

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